Trixolane
Overview
Description
Trixolane is a useful research compound. Its molecular formula is C18H27NO6 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
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Biological Activity
Trixolane, a derivative of trioxolane, has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound compounds are characterized by their unique trioxolane structure, which contributes to their reactivity and biological efficacy. These compounds have been studied primarily for their antimalarial properties, but emerging research indicates broader applications, including anticancer activities.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The following table summarizes key findings related to the cytotoxic effects of this compound on different cancer types:
Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 15.83 | Induction of apoptosis |
MCF-7 | 16.32 | Inhibition of cell proliferation |
HeLa | 2.21 | Disruption of mitochondrial function |
HepG2 | 12.21 | Activation of caspase pathways |
These results indicate that this compound exhibits significant cytotoxicity across multiple cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like methotrexate .
Case Study: In Vivo Efficacy
A notable study investigated the in vivo efficacy of a this compound derivative in a nude mouse model bearing human tumors. The compound demonstrated a marked reduction in tumor growth compared to control groups, suggesting its potential as an effective anticancer agent .
Antimalarial Activity
This compound derivatives are also recognized for their antimalarial properties. The mechanism primarily involves the activation of endoperoxide bridges that disrupt the malaria parasite's redox balance. A study reported that a specific this compound derivative exhibited potent activity against Plasmodium falciparum, with an IC50 value significantly lower than traditional antimalarials .
Comparative Analysis of Antimalarial Efficacy
The following table compares the efficacy of this compound derivatives with other antimalarial agents:
Compound | IC50 (nM) | Target Parasite |
---|---|---|
This compound Derivative | 5.0 | Plasmodium falciparum |
Artemisinin | 10.0 | Plasmodium falciparum |
Chloroquine | 100 | Plasmodium vivax |
This data underscores the promising potential of this compound as a viable alternative or complement to existing antimalarial therapies .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : this compound compounds promote programmed cell death in cancer cells through the activation of apoptotic pathways.
- Redox Modulation : In malaria parasites, Trixolanes disrupt cellular redox homeostasis, leading to oxidative stress and parasite death.
- Protein Interaction : Recent proteomic studies have shown that Trixolanes interact with various proteins involved in cell signaling and metabolism, contributing to their anticancer and antimalarial effects .
Properties
IUPAC Name |
4-[[2-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl]methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6/c1-18(13-9-15(20-2)17(22-4)16(10-13)21-3)24-12-14(25-18)11-19-5-7-23-8-6-19/h9-10,14H,5-8,11-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOBPMQEBOCFLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2CCOCC2)C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866130 | |
Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47420-28-0 | |
Record name | Trixolane [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047420280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-((2-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-dioxolan-4-yl)methyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIXOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCC8KA23AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.